N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-5-12(2)16(10-11)18-22(20,21)15-8-6-14(7-9-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOHXQETRLCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308417 | |
| Record name | ST50692984 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-18-1 | |
| Record name | NSC203885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50692984 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-ACETYL-N1-(2,5-XYLYL)SULFANILAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The process follows a nucleophilic substitution mechanism:
- Deprotonation : A base (e.g., triethylamine) abstracts a proton from the amine group of 2,5-dimethylphenylamine, enhancing its nucleophilicity.
- Nucleophilic Attack : The deprotonated amine attacks the electrophilic sulfur atom in 4-acetamidobenzenesulfonyl chloride, displacing the chloride ion.
- Byproduct Removal : Hydrochloric acid (HCl) is neutralized by the base, forming a water-soluble salt.
Step-by-Step Procedure
- Reagent Preparation : Dissolve 2,5-dimethylphenylamine (1.0 equiv) in anhydrous dichloromethane.
- Base Addition : Add triethylamine (1.2 equiv) to the solution under nitrogen atmosphere.
- Sulfonyl Chloride Introduction : Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
- Reaction Completion : Stir the mixture at room temperature for 12 hours.
- Workup : Quench with ice water, extract with dichloromethane, and dry over sodium sulfate.
- Purification : Recrystallize from ethanol/water (3:1) to obtain white crystals (Yield: 82–88%).
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 85 | |
| Base | Triethylamine | 88 | |
| Temperature | 0°C → RT | 87 | |
| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.05 | 90 |
Green Synthesis Using Ethanol at Room Temperature
Eco-friendly methodologies have gained traction, particularly for reducing solvent waste and energy consumption.
Procedure
Advantages
- Solvent Choice : Ethanol’s low toxicity aligns with green chemistry principles.
- Energy Efficiency : Room temperature conditions minimize energy expenditure.
Solvent-Free Neat Reaction at Elevated Temperatures
Neat reactions eliminate solvents entirely, simplifying purification and reducing costs.
Methodology
Key Observations
- Reaction Speed : Completion within 2 hours vs. 12–24 hours in solvent-based methods.
- Purity : Reduced side-product formation due to the absence of solvent interactions.
Industrial-Scale Production Techniques
Large-scale synthesis requires modifications for efficiency, safety, and cost-effectiveness.
Batch Reactor Protocol
Yield and Purity at Scale
| Parameter | Laboratory Scale | Industrial Scale | Source |
|---|---|---|---|
| Yield (%) | 90 | 87 | |
| Purity (HPLC) | 98.5% | 97.2% |
Alternative Sulfonation Strategies
Two-Step Acetamidation-Sulfonation
Sulfur Trioxide Complex Mediation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Classical | 85–88 | 98–99 | Moderate | High |
| Green (Ethanol) | 89–92 | 97–98 | Low | Moderate |
| Neat | 86–90 | 96–97 | Very Low | High |
| Industrial | 87 | 97 | Moderate | Very High |
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide serves as a building block in the synthesis of more complex molecules. Its sulfonamide group allows for various chemical modifications, making it versatile in organic synthesis. Key reactions include:
- Oxidation : Can yield sulfonic acid derivatives.
- Reduction : Converts the sulfonamide group to amines.
- Substitution : The acetamide group can undergo reactions with nucleophiles.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfonic acids | Hydrogen peroxide, potassium permanganate |
| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted derivatives | Amines, thiols |
Biology
The compound is under investigation for its potential as an enzyme inhibitor and receptor modulator . Notably, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to suppressed cell growth and proliferation, making it a candidate for cancer treatment.
Research indicates that similar compounds have shown promising results in inhibiting tumor cell proliferation. For instance, structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer activity.
Medicine
This compound is being explored for its therapeutic potential in treating various diseases:
- Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Potential applications in combating bacterial infections.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
- Anticancer Research : A study demonstrated that derivatives of sulfonamides exhibited significant cytotoxic effects against breast cancer cell lines, highlighting the importance of the sulfonamide moiety in drug development .
- Enzyme Inhibition Studies : Research indicated that compounds with similar structures effectively inhibited DHFR activity, suggesting a pathway for developing new anticancer therapies .
- Pharmaceutical Development : Ongoing studies are exploring the compound's potential as a template for designing new drugs targeting specific pathways involved in cancer and infectious diseases .
Mechanism of Action
The mechanism of action of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activities
The biological activity of sulfonamide derivatives is highly dependent on the substituent attached to the sulfamoyl group. Below is a comparative analysis:
Key Observations:
- Substituent Effects: Aromatic vs. Heterocyclic Groups: Piperazinyl (Compound 35) and oxazolyl () substituents introduce hydrogen-bonding capabilities, improving solubility and target affinity . Steric Hindrance: The 2,5-dimethylphenyl group in the target compound may reduce off-target interactions compared to bulkier groups like pyrimidinyl .
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 105°C to 248°C. The target compound’s dimethylphenyl group likely results in a moderate melting point (~160–200°C), balancing crystallinity and solubility .
- Solubility : Piperazinyl and oxazolyl derivatives () show enhanced aqueous solubility due to polar groups, whereas the target compound’s lipophilic substituents may limit solubility in polar solvents .
Biological Activity
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding. This compound exhibits a variety of pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its role in antibacterial and enzyme inhibition activities. The presence of the dimethylphenyl moiety enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of various enzymes. This inhibition can lead to reduced enzymatic activity, which is beneficial in therapeutic contexts such as inflammation reduction and antimicrobial action.
- Receptor Binding : The phenyl group may interact with receptor sites, modulating signal transduction pathways. This interaction could influence various biological processes, including immune responses and tumor cell proliferation.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Similar sulfonamide compounds are well-documented for their effectiveness against bacterial pathogens. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .
Anti-inflammatory Effects
Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests potential anticancer properties. Studies have indicated that sulfonamides can induce apoptosis in tumor cells and inhibit angiogenesis, which is essential for tumor growth and metastasis .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound exhibited significant growth inhibition against various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity comparable to established antibiotics.
- Enzyme Inhibition Assays : In enzyme assays, this compound effectively inhibited urease activity, suggesting its potential use in treating conditions associated with elevated urea levels.
- Cancer Cell Line Studies : Research involving cancer cell lines (e.g., Caco-2) showed that the compound significantly reduced cell viability at specific concentrations, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide, and how can purity be optimized?
- Synthesis : A common approach involves sulfamoylation of 4-aminophenylacetamide with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted sulfonyl chloride and byproducts .
- Purity Optimization : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm in ¹H NMR) and sulfamoyl-linked aromatic protons (7.2–7.8 ppm).
- IR Spectroscopy : Confirm sulfonamide (1320–1360 cm⁻¹ for S=O stretching) and acetamide (1650–1680 cm⁻¹ for C=O) functional groups .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 317.1 (calculated for C₁₆H₁₈N₂O₃S) .
Q. What experimental protocols are suitable for assessing its solubility and stability in biological buffers?
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Quantify via UV-Vis at λ_max (~280 nm) with a standard calibration curve.
- Stability : Incubate at 37°C in PBS and analyze degradation products via LC-MS at 0, 24, and 48 hours. Monitor pH-dependent hydrolysis by testing at pH 2.0 (gastric) and 7.4 (systemic) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in stereochemical assignments for this compound?
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. SHELXL (SHELX-2018) is recommended for structure refinement, with emphasis on anisotropic displacement parameters for sulfamoyl and acetamide groups .
- Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H···O hydrogen bonds) .
Q. What strategies address discrepancies between computational and experimental data (e.g., DFT vs. SC-XRD bond lengths)?
- DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare computed bond lengths (e.g., S–N, C–O) with SC-XRD values.
- Error Mitigation : Account for crystal packing effects (e.g., van der Waals interactions) that DFT models may overlook. Use ORCA or Gaussian for periodic boundary condition simulations .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity of derivatives?
- Derivative Synthesis : Introduce substituents at the 2,5-dimethylphenyl group (e.g., halogens, methoxy) or modify the acetamide moiety (e.g., replace methyl with trifluoromethyl).
- Biological Assays : Screen derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays or SPR. Prioritize compounds with IC₅₀ < 10 µM for in vivo testing .
Q. What analytical techniques are critical for detecting polymorphic forms, and how do they impact pharmacological properties?
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify forms. For example, Form I (melting endotherm at 215°C) vs. Form II (208°C).
- Bioimpact : Assess solubility and dissolution rates of polymorphs in simulated intestinal fluid (USP apparatus II, 50 rpm). Form I may exhibit 20% lower bioavailability due to slower dissolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
